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molecular formula C8H6ClFO B1630997 2'-Chloro-4'-fluoroacetophenone CAS No. 700-35-6

2'-Chloro-4'-fluoroacetophenone

Cat. No. B1630997
M. Wt: 172.58 g/mol
InChI Key: CSEMGLVHVZRXQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05011931

Procedure details

A mixture of a solution of methylamine in industrial methylated spirit (33% w/w; 120 ml), industrial methylated spirit (60 ml), 2'-chloro-4'-fluoroacetophenone (51.6 g) and copper powder (0.75 g), was charged to a pressure vessel and heated to 90° for 2 hours. After cooling in an ice bath to 30° the mixture was transferred to a second vessel, heated at 50° and then a solution of sodium sulphide nonahydrate (2.88 g) in water (30 ml) added. The mixture was heated to reflux with stirring for 10 minutes and then filtered. Water (300 ml) was added to the filtrate and the solution heated to reflux. Hydrochloric acid (5M; 90 ml) was added to the hot solution and the mixture heated to reflux for a brief period. The reaction mixture was cooled to ambient temperature and aqueous sodium hydroxide solution (5M; 30 ml) added. The mixture was extracted with dichloromethane (600 ml) and then further extracted with dichloromethane (200 ml). The combined dichloromethane extracts were dried (magnesium sulphate) and evaporated in vacuo to give a crude brown oil. The oil was distilled in vacuo (b.p. 90°, 1 mmHg) to give 4'-fluoro-2'-(methylamino)acetophenone, m.p. 52°-53°.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
51.6 g
Type
reactant
Reaction Step One
[Compound]
Name
industrial methylated spirit
Quantity
120 mL
Type
solvent
Reaction Step One
[Compound]
Name
industrial methylated spirit
Quantity
60 mL
Type
solvent
Reaction Step One
Name
copper
Quantity
0.75 g
Type
catalyst
Reaction Step One
Quantity
2.88 g
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][NH2:2].Cl[C:4]1[CH:9]=[C:8]([F:10])[CH:7]=[CH:6][C:5]=1[C:11](=[O:13])[CH3:12].O.O.O.O.O.O.O.O.O.[S-2].[Na+].[Na+]>O.[Cu]>[F:10][C:8]1[CH:7]=[CH:6][C:5]([C:11](=[O:13])[CH3:12])=[C:4]([NH:2][CH3:1])[CH:9]=1 |f:2.3.4.5.6.7.8.9.10.11.12.13|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN
Name
Quantity
51.6 g
Type
reactant
Smiles
ClC1=C(C=CC(=C1)F)C(C)=O
Name
industrial methylated spirit
Quantity
120 mL
Type
solvent
Smiles
Name
industrial methylated spirit
Quantity
60 mL
Type
solvent
Smiles
Name
copper
Quantity
0.75 g
Type
catalyst
Smiles
[Cu]
Step Two
Name
Quantity
2.88 g
Type
reactant
Smiles
O.O.O.O.O.O.O.O.O.[S-2].[Na+].[Na+]
Name
Quantity
30 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
with stirring for 10 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was charged to a pressure vessel
TEMPERATURE
Type
TEMPERATURE
Details
heated to 90° for 2 hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling in an ice bath to 30° the mixture
CUSTOM
Type
CUSTOM
Details
was transferred to a second vessel
TEMPERATURE
Type
TEMPERATURE
Details
heated at 50°
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux
FILTRATION
Type
FILTRATION
Details
filtered
ADDITION
Type
ADDITION
Details
Water (300 ml) was added to the filtrate
TEMPERATURE
Type
TEMPERATURE
Details
the solution heated to reflux
ADDITION
Type
ADDITION
Details
Hydrochloric acid (5M; 90 ml) was added to the hot solution
TEMPERATURE
Type
TEMPERATURE
Details
the mixture heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for a brief period
ADDITION
Type
ADDITION
Details
aqueous sodium hydroxide solution (5M; 30 ml) added
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with dichloromethane (600 ml)
EXTRACTION
Type
EXTRACTION
Details
further extracted with dichloromethane (200 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined dichloromethane extracts were dried (magnesium sulphate)
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
to give a crude brown oil
DISTILLATION
Type
DISTILLATION
Details
The oil was distilled in vacuo (b.p. 90°, 1 mmHg)

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
FC1=CC(=C(C=C1)C(C)=O)NC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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